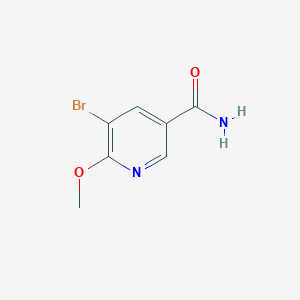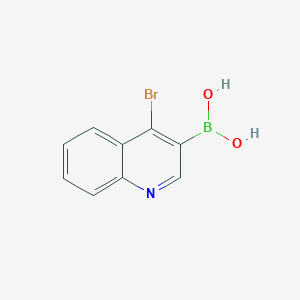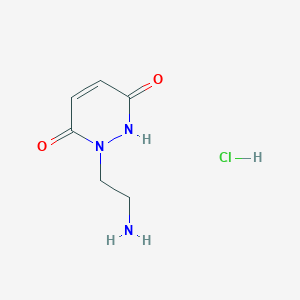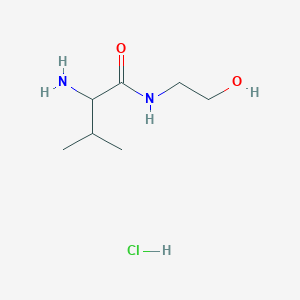
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride
Descripción general
Descripción
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride, also known as 2-Amino-3-methylbutanamide hydrochloride, is an organic compound used as a reagent in organic synthesis and research. It is a white solid substance with a molecular weight of 211.64 g/mol. It is soluble in water and alcohol, and is stable under normal storage conditions. 2-Amino-3-methylbutanamide hydrochloride has a wide range of applications in the field of scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Drug Conjugation and Metabolism
Research has highlighted the importance of Phase 2 reactions in drug metabolism, with glucuronidation being a significant pathway. This process involves the conjugation of drugs or their metabolites with endogenous polar molecules, facilitating their excretion. The review by Dutton (1978) provides insights into the developmental aspects of these reactions, emphasizing their role in vertebrates due to the variety of species and tissues performing glucuronidation and the range of molecular structures that can be glucuronidated (Dutton, 1978).
Exercise Performance and Body Composition
Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of leucine, has been extensively studied for its effects on exercise performance and muscle hypertrophy. Wilson et al. (2008) provided a comprehensive analysis of HMB research, discussing its efficacy in various conditions and potential mechanisms of action. This review also explored the influence of age, sex, and training experience on HMB's effectiveness, suggesting it as a valuable supplement for athletes (Wilson, Wilson, & Manninen, 2008).
Anticonvulsant Pharmacology
The anticonvulsant properties of specific compounds have been reviewed, with a focus on their potential in treating chronic seizure disorders. Suzdak and Jansen (1995) discussed the selective γ-aminobutyric acid (GABA) uptake inhibitor tiagabine, highlighting its specificity and potency as a GABA uptake inhibitor and its potential utility in treating various epilepsy forms (Suzdak & Jansen, 1995).
Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown preclinical antitumor efficacy in several cancer models. Zhang et al. (2013) reviewed FTY720's role in cancer therapy, noting its immunosuppressive effects via sphingosine-1-phosphate receptors and the potential involvement of S1PR-independent mechanisms in its cytotoxic effect, indicating a stark difference from its immunosuppressive property (Zhang et al., 2013).
Inflammatory Markers and Resistance Training
Arazi et al. (2018) reviewed the effects of HMB supplementation on inflammatory markers in athletes undergoing resistance training. Although the evidence is not conclusive, acute HMB supplementation may attenuate the pro-inflammatory response following intense exercise. However, chronic HMB consumption does not significantly improve cardiovascular risk factors or oxidative stress markers beyond resistance training alone (Arazi, Taati, & Suzuki, 2018).
Propiedades
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-5(2)6(8)7(11)9-3-4-10;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSHORQLKDZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



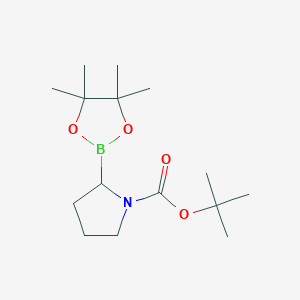

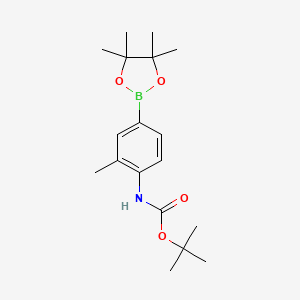

![[1-(Ethanesulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1439845.png)


![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B1439851.png)


